molecular formula C17H22N2O2 B4648520 N-(4-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(4-BUTYLPHENYL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4648520
M. Wt: 286.37 g/mol
InChI Key: RSGPPMNALGFDHI-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a butylphenyl group, an ethyl group, and a methyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound through the reaction of 4-butylphenylamine with ethyl acetoacetate. This intermediate is then subjected to cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer double bonds.

Scientific Research Applications

N-(4-Butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

N-(4-Butylphenyl)-3-ethyl-5-methyl-12-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-Butylphenyl)-1-(4-ethoxyphenyl)methanimine: This compound has a similar butylphenyl group but differs in the presence of an ethoxyphenyl group instead of the oxazole ring.

    N-(4-Butylphenyl)-4-(2-methoxyphenoxy)butanamide: This compound also contains a butylphenyl group but has a different functional group arrangement, including a methoxyphenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-butylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-6-7-13-8-10-14(11-9-13)18-17(20)16-12(3)21-19-15(16)5-2/h8-11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPPMNALGFDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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